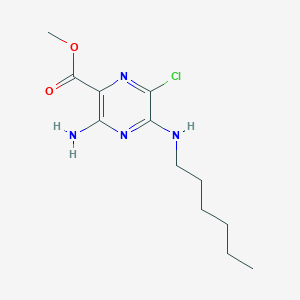![molecular formula C19H12FNO4 B3040080 1-(4-Fluorophenyl)-3-[5-(4-nitrophenyl)-2-furyl]prop-2-en-1-one CAS No. 153853-36-2](/img/structure/B3040080.png)
1-(4-Fluorophenyl)-3-[5-(4-nitrophenyl)-2-furyl]prop-2-en-1-one
描述
The compound “1-(4-Fluorophenyl)-3-[5-(4-nitrophenyl)-2-furyl]prop-2-en-1-one” is an organic compound containing fluorine and nitro functional groups attached to phenyl rings, which are further connected to a furan ring via a propenone linkage .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (phenyl and furyl groups), a nitro group which is a strong electron-withdrawing group, a fluorine atom which is highly electronegative, and a propenone linkage which contains a carbon-carbon double bond .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The nitro group is a strong electron-withdrawing group and could make the phenyl ring to which it’s attached more susceptible to electrophilic aromatic substitution. The fluorine atom might also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. The presence of the fluorine and nitro groups could influence properties like polarity, solubility, and stability .科学研究应用
1-(4-Fluorophenyl)-3-[5-(4-nitrophenyl)-2-furyl]prop-2-en-1-one has been studied for its potential applications in various fields. In the pharmaceutical industry, it has been investigated as a potential drug candidate for the treatment of cancer and other diseases. This compound has also been studied for its potential use as a fluorescent probe for detecting and imaging various biomolecules in biological systems. Additionally, this compound has been investigated for its potential use in organic electronics and as a catalyst in chemical reactions.
作用机制
The mechanism of action of 1-(4-Fluorophenyl)-3-[5-(4-nitrophenyl)-2-furyl]prop-2-en-1-one is not fully understood. However, it is believed that this compound may exert its effects by interacting with specific biomolecules in cells and tissues. This interaction may result in changes in cellular signaling pathways, gene expression, and other cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis (programmed cell death) in cancer cells. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been shown to have fluorescent properties, making it a potential tool for imaging biomolecules in biological systems.
实验室实验的优点和局限性
1-(4-Fluorophenyl)-3-[5-(4-nitrophenyl)-2-furyl]prop-2-en-1-one has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to be stable under various conditions. Additionally, this compound has been shown to have low toxicity in vitro and in vivo. However, there are also limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, and it may have off-target effects on other biomolecules.
未来方向
There are several future directions for research on 1-(4-Fluorophenyl)-3-[5-(4-nitrophenyl)-2-furyl]prop-2-en-1-one. One potential direction is to further investigate its use as a potential drug candidate for the treatment of cancer and other diseases. Another direction is to explore its potential applications in organic electronics and as a catalyst in chemical reactions. Additionally, further studies are needed to better understand its mechanism of action and its potential off-target effects on other biomolecules.
安全和危害
属性
IUPAC Name |
(E)-1-(4-fluorophenyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12FNO4/c20-15-5-1-13(2-6-15)18(22)11-9-17-10-12-19(25-17)14-3-7-16(8-4-14)21(23)24/h1-12H/b11-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LERQDSBWHWLNER-PKNBQFBNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=CC(=O)C3=CC=C(C=C3)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=C/C(=O)C3=CC=C(C=C3)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




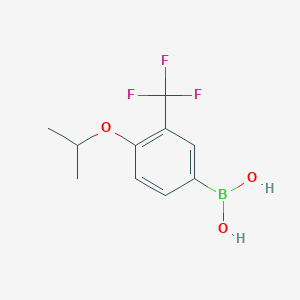

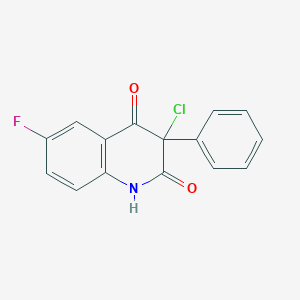
![[6-(Diethoxy-phosphorylamino)-hexyl]-phosphoramidic acid diethyl ester](/img/structure/B3040003.png)
![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoic acid](/img/structure/B3040004.png)

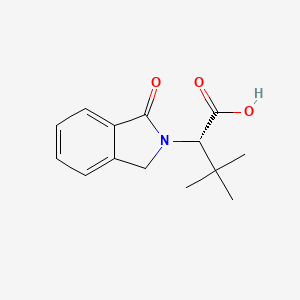

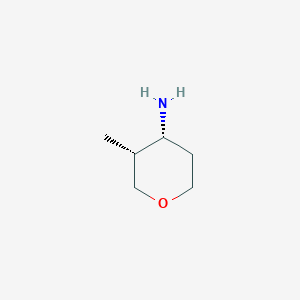
![2-Bromo-1-[3-fluoro-4-(methylsulfonyl)phenyl]ethanone](/img/structure/B3040011.png)


